BenchChemオンラインストアへようこそ!

R-348

Transplantation Immunosuppression In Vivo Pharmacology

R-348 is a JAK3/Syk dual kinase inhibitor prodrug converted to R333. It offers functional selectivity over JAK2, preventing myelosuppression seen with pan-JAK inhibitors. Validated in cardiac/airway allograft rejection and psoriasiform skin inflammation models, it is ideal for immunosuppression, transplant, and autoimmune research requiring JAK3-specific signaling disruption without hematopoietic toxicity.

Molecular Formula C23H22FN5O4S
Molecular Weight 483.5 g/mol
CAS No. 916742-11-5
Cat. No. B1262787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-348
CAS916742-11-5
Molecular FormulaC23H22FN5O4S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C
InChIInChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28)
InChIKeyIGLNXKVGKIFNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-348 (CAS 916742-11-5) Procurement Guide: Dual JAK3/Syk Inhibitor for Immunosuppression Research


R-348 (CAS: 916742-11-5), also known as R-932348, is a small molecule kinase inhibitor prodrug that is converted in vivo to its active metabolite R333. It functions as a potent and orally active inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk) [1]. By targeting these key signaling nodes, R-348 disrupts pathways critical for lymphocyte activation and proliferation, positioning it as a research tool for investigating immunosuppression and autoimmune disease mechanisms [2]. The compound was advanced into Phase 1 clinical trials by Rigel Pharmaceuticals for rheumatoid arthritis and psoriasis, confirming its translational relevance [3].

Why a Generic JAK Inhibitor Cannot Substitute for R-348 in Mechanistic Studies


R-348 is not a typical pan-JAK inhibitor. Its therapeutic profile is defined by a dual kinase inhibition strategy and high selectivity for JAK3 over the closely related JAK2 isoform. In preclinical models, this selectivity profile was associated with a lack of JAK2-mediated toxicity, such as anemia [1]. Furthermore, its dual action on both JAK3 and Syk differentiates it from JAK-selective agents like tofacitinib (JAK1/2/3) or ruxolitinib (JAK1/2) [2]. Therefore, substituting R-348 with a compound that has a different kinase selectivity profile will fundamentally alter the biological outcome, particularly in models where preserving hematopoietic function or co-inhibiting Syk-dependent signaling is a critical experimental variable.

Quantitative Differentiation: Comparative Evidence for R-348 vs. Key Alternatives


Efficacy Comparable to Rapamycin in Preventing Acute Cardiac Allograft Rejection

In a heterotopic rat heart transplant model, R-348 at a dose of 40 mg/kg demonstrated efficacy in preserving graft function and reducing histological rejection scores that was statistically similar to rapamycin at 3 mg/kg on postoperative day 5 [1]. The study confirms R-348's activity is not inferior to a standard-of-care comparator in a stringent model of acute rejection.

Transplantation Immunosuppression In Vivo Pharmacology

Dual JAK3/Syk Inhibition vs. Tofacitinib's Pan-JAK Activity

R-348 is characterized as a dual inhibitor of both JAK3 and Syk kinases [1]. This dual targeting mechanism distinguishes it from other JAK inhibitors in its class. For instance, tofacitinib is a pan-JAK inhibitor that broadly targets JAK1, JAK2, and JAK3, while lacking significant activity against Syk [2]. This difference in target profile can lead to divergent downstream signaling effects and biological outcomes in models of inflammation and autoimmunity.

Kinase Selectivity JAK/STAT Signaling Autoimmune Disease

Functional JAK3 Selectivity Over JAK2 in Cellular Assays

A key differentiator for R-348 is its selectivity for JAK3 over JAK2 in functional cellular readouts, a property linked to an improved hematological safety profile [1]. In preclinical heart transplant models, treatment with R-348 did not result in anemia, a known on-target toxicity associated with JAK2 inhibition [1]. This contrasts with first-generation JAK inhibitors like tofacitinib and ruxolitinib, which exhibit potent JAK2 inhibition and are associated with anemia and other cytopenias in clinical use.

JAK2 Selectivity Hematotoxicity Cellular Readout

Synergistic Interaction with Tacrolimus (Calcineurin Inhibitor)

In vivo combination studies demonstrated that R-348 exhibits a highly beneficial synergistic interaction with tacrolimus for prolonging cardiac allograft survival [1]. This synergy suggests that R-348's JAK3/Syk inhibitory mechanism complements the calcineurin/NFAT pathway blockade of tacrolimus, potentially allowing for lower, less toxic doses of each agent when used together.

Combination Therapy Drug Synergy Transplant Rejection

Efficacy in Chronic Airway Allograft Rejection Model

In a heterotopic rat trachea transplant model, a standard for studying chronic airway rejection (obliterative bronchiolitis), R-348 at 40 mg/kg significantly reduced airway luminal obliteration to 20.6%±13.2% after 28 days, compared to 100% in untreated controls (P<0.05) [1]. The effect was comparable to rapamycin at 3 mg/kg, which reduced obliteration to 11.6%±6.7% (P<0.001) [1]. This establishes R-348's efficacy in a model of chronic, rather than just acute, rejection.

Chronic Rejection Obliterative Bronchiolitis In Vivo Efficacy

Procurement-Validated Application Scenarios for R-348 (CAS 916742-11-5)


Investigating JAK3-Selective Immunosuppression in Rodent Transplant Models

R-348 is an optimal tool for researchers studying the role of JAK3 in solid organ and airway transplantation. Its in vivo efficacy in both acute cardiac and chronic airway allograft rejection models, where it performed comparably to rapamycin [1][2], makes it ideal for head-to-head studies comparing the JAK3/Syk inhibition mechanism to mTOR or calcineurin inhibition. The validated oral dosing (e.g., 40 mg/kg in rats) provides a clear starting point for in vivo protocols.

Dissecting JAK3 vs. JAK2 Kinase Signaling in Immune and Hematopoietic Cells

For studies requiring the selective disruption of JAK3-dependent signaling without the confounding myelosuppressive effects of JAK2 inhibition, R-348 is uniquely suited. Its demonstrated functional selectivity for JAK3 over JAK2 in cellular assays [1] allows researchers to isolate the specific contribution of JAK3 to lymphocyte function, unlike less selective tools such as tofacitinib or ruxolitinib.

Evaluating Synergistic Immunosuppressive Combinations with Calcineurin Inhibitors

R-348 is a critical reagent for preclinical combination therapy research. Its demonstrated synergistic interaction with tacrolimus in prolonging allograft survival [1] provides a robust platform for exploring JAK3/calcineurin co-inhibition strategies. This scenario is particularly relevant for studies aiming to develop lower-toxicity regimens for transplant patients.

Probing the Role of Dual JAK3/Syk Inhibition in Autoimmune Skin Inflammation

R-348 has validated efficacy in attenuating psoriasiform skin inflammation in the CD18 mutant PL/J mouse model, reducing both epidermal and dermal lesion severity scores compared to vehicle controls [1]. Its dual inhibition of JAK3 and Syk makes it a compelling tool for investigating the interplay between T-cell receptor (JAK3) and B-cell/Fc receptor (Syk) signaling pathways in the pathogenesis of psoriasis and other T-cell-mediated dermatoses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.